molecular formula C24H32ClFO5 B13845285 (1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

(1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

Cat. No.: B13845285
M. Wt: 455.0 g/mol
InChI Key: MUQNGPZZQDCDFT-NFEIWWRFSA-N
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Description

The compound (1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[108002,904,8013,18]icos-17-en-16-one is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler precursors. The key steps typically include:

    Formation of the core structure: This involves cyclization reactions to form the pentacyclic framework.

    Introduction of functional groups: The chloroacetyl and fluoro groups are introduced through selective halogenation reactions.

    Chiral resolution: Given the multiple chiral centers, chiral resolution techniques are employed to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The chloroacetyl group can be reduced to an alcohol.

    Substitution: The fluoro and chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-bromoacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
  • (1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-iodoacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

Uniqueness

The presence of the chloroacetyl group and the specific stereochemistry make this compound unique

Properties

Molecular Formula

C24H32ClFO5

Molecular Weight

455.0 g/mol

IUPAC Name

(1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

InChI

InChI=1S/C24H32ClFO5/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,26)17(28)11-22(16,4)24(19,31-20)18(29)12-25/h9,15-17,19,28H,5-8,10-12H2,1-4H3/t15-,16+,17-,19+,21-,22-,23+,24+/m0/s1

InChI Key

MUQNGPZZQDCDFT-NFEIWWRFSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@]2([C@H](C[C@]4([C@@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CCl)C)O)F

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CCl)C)O)F)C)C

Origin of Product

United States

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